Oxaceprol

Catalog No.
S538337
CAS No.
33996-33-7
M.F
C7H11NO4
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxaceprol

CAS Number

33996-33-7

Product Name

Oxaceprol

IUPAC Name

(2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1

InChI Key

BAPRUDZDYCKSOQ-RITPCOANSA-N

SMILES

Array

solubility

>26 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Jonctum, N-acetyl cis-4-hydroxy-L-proline, N-acetyl-4-hydroxyproline, N-acetylhydroxyproline, oxaceprol, oxaceprol, (cis)-isomer, Tejuntivo

Canonical SMILES

CC(=O)N1CC(CC1C(=O)O)O

Isomeric SMILES

CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O

The exact mass of the compound Oxaceprol is 173.0688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Proline - Hydroxyproline - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oxaceprol is an N-acetylated derivative of the amino acid L-hydroxyproline, primarily utilized as an anti-inflammatory agent for degenerative joint diseases like osteoarthritis. Unlike conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), its primary mechanism is not the inhibition of prostaglandin synthesis. Instead, it functions by inhibiting the infiltration and adhesion of leukocytes to inflamed tissues, a critical early step in the inflammatory cascade. This distinct mode of action provides a foundation for its comparable efficacy and differentiated safety profile relative to common in-class substitutes, making it a subject of specific procurement interest for long-term therapeutic research and formulation.

Direct substitution of Oxaceprol with standard NSAIDs (e.g., Diclofenac, Ibuprofen) or its parent compound L-hydroxyproline is inadvisable for many applications due to fundamental mechanistic differences. Standard NSAIDs act by inhibiting cyclooxygenase (COX) enzymes, which blocks prostaglandin production but also leads to well-documented gastrointestinal toxicity. Oxaceprol does not inhibit prostaglandin synthesis, instead targeting leukocyte adhesion, which provides a key process-related advantage: achieving anti-inflammatory effects while avoiding the mechanism directly linked to common NSAID-induced gastric side effects. Furthermore, its acetylated structure is critical for its activity; the parent amino acid, L-hydroxyproline, does not exhibit the same targeted inhibition of leukocyte infiltration. This makes Oxaceprol a specific choice for applications where downstream effects of prostaglandin inhibition are undesirable or where a favorable gastrointestinal safety profile is a critical material selection criterion.

Equivalent Therapeutic Efficacy to Diclofenac in Osteoarthritis

In a multicentre, randomized, double-blind study, Oxaceprol demonstrated therapeutic equivalence to the widely used NSAID, Diclofenac, for treating osteoarthritis of the knee and hip. The mean Lequesne index, a measure of joint function, decreased by 2.5 points in the Oxaceprol group and 2.8 points in the Diclofenac group, with the 95% confidence interval confirming equivalence. Similarly, another clinical trial found that pain perception (VAS) was reduced by almost 50% and joint mobility improved by approximately 60% in both treatment groups, with no significant difference between them.

Evidence DimensionImprovement in Lequesne Index for Osteoarthritis
Target Compound Data2.5 point decrease
Comparator Or BaselineDiclofenac: 2.8 point decrease
Quantified DifferenceTherapeutically equivalent (within 95% CI)
Conditions21-day, multicentre, randomized, double-blind study in patients with osteoarthritis of the knee and/or hip.

This establishes that a buyer can procure Oxaceprol to achieve a clinical or research outcome comparable to a gold-standard NSAID, allowing the procurement decision to be based on other differentiating factors like safety and mechanism.

Improved Gastrointestinal Tolerability Compared to Diclofenac

A key procurement differentiator for Oxaceprol is its superior gastrointestinal safety profile, which is a direct consequence of its prostaglandin-sparing mechanism. In a head-to-head clinical trial, the number of adverse events likely related to medication was significantly lower in the Oxaceprol group compared to the Diclofenac group. Specifically, 11.4% of patients in the Oxaceprol group reported related adverse events, compared to 19.1% in the Diclofenac group (p = 0.04106). This supports preclinical data showing Oxaceprol has good gastrointestinal safety compared to traditional NSAIDs.

Evidence DimensionIncidence of Medication-Related Adverse Events
Target Compound Data11.4% of patients (15 of 132)
Comparator Or BaselineDiclofenac: 19.1% of patients (25 of 131)
Quantified Difference40% relative reduction in the incidence of adverse events (p=0.04106)
Conditions21-day, multicentre, randomized, double-blind study in patients with osteoarthritis.

For long-term studies, chronic disease models, or formulation development, Oxaceprol's lower rate of GI-related adverse events reduces experimental variability and improves subject retention, representing a significant process and cost advantage.

Direct Inhibition of Leukocyte Adherence in Inflammatory Models

Oxaceprol's unique mechanism is demonstrated by its direct, quantifiable effect on leukocyte-endothelial interactions. In an in-vivo model of antigen-induced arthritis in mice, treatment with Oxaceprol significantly reduced the number of adherent leukocytes in synovial microvessels from 220 cells/mm² in saline-treated arthritic animals to a level comparable with non-arthritic controls. Another study using an ischemia/reperfusion model in hamsters showed that Oxaceprol treatment resulted in a significant decrease in postischemic leukocyte adherence and a reduction in the number of extravasated leukocytes in histological sections. This contrasts with NSAIDs, whose effects on leukocyte infiltration are considered indirect.

Evidence DimensionAdherent Leukocytes in Synovial Microvessels
Target Compound DataSignificantly reduced vs. arthritic control
Comparator Or BaselineArthritic control (saline-treated): ~220 cells/mm²
Quantified DifferenceReduction of leukocyte adherence to near-control levels
ConditionsIn vivo intravital microscopy in a mouse model of antigen-induced arthritis.

This provides a clear mechanistic rationale for selecting Oxaceprol when the research or therapeutic goal is to specifically target the initial stages of inflammatory cell recruitment, rather than intervening later in the inflammatory cascade via prostaglandin synthesis.

Stimulation of Cartilage Matrix Component Synthesis

Unlike some anti-inflammatory agents that can be detrimental to cartilage health, Oxaceprol shows evidence of supporting the cartilage matrix. In vitro studies using quantitative microautoradiography demonstrated that Oxaceprol stimulated the uptake of precursors ³H-glucosamine and ³H-proline in chondrocytes. Crucially, it also enhanced the incorporation of ³H-proline into the macromolecular structures of the cartilage matrix, which is interpreted as a stimulation of proteoglycan and collagen synthesis. This anabolic effect presents a significant advantage over compounds that may inhibit inflammation at the cost of cartilage degradation.

Evidence DimensionIncorporation of Radiolabeled Precursors in Cartilage Explants
Target Compound DataStimulated uptake of ³H-glucosamine and ³H-proline; enhanced incorporation of ³H-proline into matrix.
Comparator Or BaselineUntreated control cartilage explants.
Quantified DifferenceStatistically significant increase in intracellular glucosamine uptake and proline incorporation.
ConditionsIn vitro incubation with hen joint cartilage tissue; in vivo intra-articular injection.

This makes Oxaceprol a highly relevant procurement choice for research into chondroprotective or disease-modifying osteoarthritis drugs (DMOADs), where the goal is not just symptom relief but also preservation or repair of joint structure.

Long-Term Anti-Inflammatory Studies Requiring High Subject Tolerability

For chronic disease models (e.g., long-term osteoarthritis studies) where cumulative toxicity is a concern, Oxaceprol is a justified choice. Its demonstrated equivalence in efficacy to Diclofenac, combined with a significantly better gastrointestinal safety profile, minimizes the risk of subject loss or confounding data due to adverse events.

Research into Chondroprotective and Disease-Modifying Agents for Arthritis

Oxaceprol is the appropriate material for investigations focused on both anti-inflammatory action and cartilage preservation. Evidence that it stimulates proteoglycan and collagen synthesis precursors makes it a suitable candidate for developing and testing therapeutic strategies that aim to modify the disease course of osteoarthritis, not just palliate symptoms.

Mechanistic Studies Targeting Leukocyte Infiltration and Cell Adhesion

When the experimental goal is to specifically inhibit the early-stage inflammatory process of leukocyte adhesion and migration, Oxaceprol is a more precise tool than broad-spectrum NSAIDs. Its proven ability to reduce leukocyte adherence in vivo provides a targeted mechanism for studying the downstream effects of blocking this specific pathway.

Formulation of Topical or Intra-Articular Therapies with Improved Safety Profiles

Given its distinct, prostaglandin-sparing mechanism and evidence of stimulating local cartilage matrix precursors, Oxaceprol is a strong candidate for developing next-generation localized anti-inflammatory formulations. Its favorable safety profile is a critical attribute for direct, concentrated application in sensitive joint environments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.06880783 Da

Monoisotopic Mass

173.06880783 Da

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

132.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q0XV76B96L

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (10.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.83%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (10.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antirheumatic Agents

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX09 - Oxaceprol
M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AX - Other antiinflammatory and antirheumatic agents, non-steroids
M01AX24 - Oxaceprol

Pictograms

Irritant

Corrosive;Irritant

Other CAS

33996-33-7

Wikipedia

Oxaceprol

General Manufacturing Information

L-Proline, 1-acetyl-4-hydroxy-, (4R)-: INACTIVE

Dates

Last modified: 08-15-2023
1: Pawar HS, Francis NK, Hota T, Peter N, Mitra A. Comparative evaluation of therapeutic efficacy of intra-articular oxaceprol with conventional modalities in osteoarthritis animal model. Clin Rheumatol. 2018 Apr 10. doi: 10.1007/s10067-018-4087-1. [Epub ahead of print] PubMed PMID: 29637484.
2: Bach TM, Hara R, Kino K, Ohtsu I, Yoshida N, Takagi H. Microbial production of N-acetyl cis-4-hydroxy-L-proline by coexpression of the Rhizobium L-proline cis-4-hydroxylase and the yeast N-acetyltransferase Mpr1. Appl Microbiol Biotechnol. 2013 Jan;97(1):247-57. doi: 10.1007/s00253-012-4204-z. Epub 2012 Jun 16. PubMed PMID: 22707053.
3: Hoa BT, Hibi T, Nasuno R, Matsuo G, Sasano Y, Takagi H. Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1. J Biosci Bioeng. 2012 Aug;114(2):160-5. doi: 10.1016/j.jbiosc.2012.03.014. Epub 2012 May 10. PubMed PMID: 22578594.
4: Pavelka K. A comparison of the therapeutic efficacy of diclofenac in osteoarthritis: a systematic review of randomised controlled trials. Curr Med Res Opin. 2012 Jan;28(1):163-78. doi: 10.1185/03007995.2011.649848. Review. PubMed PMID: 22168216.
5: Gu J, Chen N, Ding G, Zhang Z. Determination of oxaceprol in rat plasma by LC-MS/MS and its application in a pharmacokinetic study. J Pharm Biomed Anal. 2011 Jan 5;54(1):173-8. doi: 10.1016/j.jpba.2010.08.011. Epub 2010 Aug 19. PubMed PMID: 20832228.
6: Aliev AE, Bhandal S, Courtier-Murias D. Quantum mechanical and NMR studies of ring puckering and cis/trans-rotameric interconversion in prolines and hydroxyprolines. J Phys Chem A. 2009 Oct 8;113(40):10858-65. doi: 10.1021/jp906006w. PubMed PMID: 19757781.
7: Clayton JJ. Nutraceuticals in the management of osteoarthritis. Orthopedics. 2007 Aug;30(8):624-9; quiz 630-1. Review. PubMed PMID: 17727018.
8: Krüger K, Klasser M, Mössinger J, Becker U. Oxaceprol--a randomised, placebo-controlled clinical study in osteoarthritis with a non-conventional non-steroidal anti-inflammatory drug. Clin Exp Rheumatol. 2007 Jan-Feb;25(1):29-34. PubMed PMID: 17417987.
9: Ponzio TA, Hatton GI. Adenosine postsynaptically modulates supraoptic neuronal excitability. J Neurophysiol. 2005 Jan;93(1):535-47. Epub 2004 Sep 8. PubMed PMID: 15356187.
10: Beyens MN, Guy C, Ratrema M, Ollagnier M. Prescription of drugs to pregnant women in France: the HIMAGE study. Therapie. 2003 Nov-Dec;58(6):505-11. PubMed PMID: 15058494.
11: Harris AG, Schropp A, Messmer K. [Oxaceprol reduced leukocyte adhesion and extravasation and preserves perfusion of tissue after ischemia/reperfusion]. Langenbecks Arch Chir Suppl Kongressbd. 1998;115(Suppl I):447-51. German. PubMed PMID: 14518294.
12: Witte S, Lasek R, Victor N. [Meta-analysis of the efficacy of adenosylmethionine and oxaceprol in the treatment of osteoarthritis]. Orthopade. 2002 Nov;31(11):1058-65. German. PubMed PMID: 12436324.
13: Veihelmann A, Hofbauer A, Refior HJ, Messmer K. Oxaceprol, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis. Acta Orthop Scand. 2001 Jun;72(3):293-8. PubMed PMID: 11480608.
14: Curatolo M, Bogduk N. Pharmacologic pain treatment of musculoskeletal disorders: current perspectives and future prospects. Clin J Pain. 2001 Mar;17(1):25-32. Review. PubMed PMID: 11289086.
15: Herrmann G, Steeger D, Klasser M, Wirbitzky J, Fürst M, Venbrocks R, Rohde H, Jungmichel D, Hildebrandt HD, Parnham MJ, Gimbel W, Dirschedl H. Oxaceprol is a well-tolerated therapy for osteoarthritis with efficacy equivalent to diclofenac. Clin Rheumatol. 2000;19(2):99-104. PubMed PMID: 10791619.
16: Parnham MJ. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of oxaceprol. Biochem Pharmacol. 1999 Jul 15;58(2):209-15. Review. PubMed PMID: 10423160.
17: Bauer HW, Klasser M, von Hanstein KL, Rolinger H, Schladitz G, Henke HD, Gimbel W, Steinbach K. Oxaceprol is as effective as diclofenac in the therapy of osteoarthritis of the knee and hip. Clin Rheumatol. 1999;18(1):4-9. PubMed PMID: 10088941.
18: Villani P, Bouvenot G. [Assessment of the placebo effect of symptomatic slow-acting anti-arthritics]. Presse Med. 1998 Feb 7;27(5):211-4. Review. French. PubMed PMID: 9768015.
19: Harris A, Schropp A, Messmer K. Effects of oxaceprol on the microcirculation in ischemia/reperfusion injury. Eur J Med Res. 1998 Apr 8;3(4):182-8. PubMed PMID: 9533926.
20: Steinmeyer J, Kalbhen DA. The inhibitory effects of antirheumatic drugs on the activity of human leukocyte elastase and cathepsin G. Inflamm Res. 1996 Jul;45(7):324-9. PubMed PMID: 8841833.

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